3-chloro-N-(3-fluorophenyl)propanamide
Overview
Description
3-Chloro-N-(3-fluorophenyl)propanamide is an organic compound with the molecular formula C(_9)H(_9)ClFNO It is characterized by the presence of a chloro group and a fluorophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(3-fluorophenyl)propanamide typically involves the reaction of 3-fluoroaniline with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Fluoroaniline+3-Chloropropionyl chloride→this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form amines.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to produce 3-fluoroaniline and 3-chloropropionic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 3-azido-N-(3-fluorophenyl)propanamide or 3-thiocyanato-N-(3-fluorophenyl)propanamide.
Oxidation Products: 3-Fluorobenzoic acid.
Reduction Products: 3-Fluoro-N-(3-fluorophenyl)propanamine.
Scientific Research Applications
3-Chloro-N-(3-fluorophenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 3-chloro-N-(3-fluorophenyl)propanamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chloro and fluoro groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide: Similar structure but with an additional chloro group, which may alter its reactivity and applications.
3-Fluoro-N-(3-chlorophenyl)propanamide: Lacks the chloro group on the propanamide chain, potentially affecting its chemical behavior.
Uniqueness: 3-Chloro-N-(3-fluorophenyl)propanamide is unique due to the specific positioning of the chloro and fluoro groups, which can significantly influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-N-(3-fluorophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c10-5-4-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEZFWIYWQILFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393605 | |
Record name | 3-chloro-N-(3-fluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100638-26-4 | |
Record name | 3-chloro-N-(3-fluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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